3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
3,7-dimethyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-11-10-8(9(6)13)4-3-7(2)12-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISLWUXJKQROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493613 | |
| Record name | 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53052-49-6 | |
| Record name | 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,6-dimethyl-3,5-dicyano-4-aminopyridine with acetic anhydride can yield this compound. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups at positions 3 and 7 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological activity of 1,8-naphthyridinones is highly dependent on substituent type, position, and hybridization. Below is a comparative analysis of key derivatives:
Table 1: Comparison of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one with Analogs
Key Findings
Substituent Position and Activity :
- Methyl groups at C3/C7 (3,7-dimethyl derivative) may enhance lipophilicity, improving membrane permeability. In contrast, C5 methylation (HKL-1) combined with a methoxyphenyl group at C2 increases antimitotic activity .
- Oxadiazole rings at C3 (6e/6h) introduce hydrogen-bonding motifs critical for ATR kinase inhibition, reducing CHK1 phosphorylation and sensitizing cancer cells to cisplatin .
Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (3-TNB) and sulfonamide groups enhance antibacterial synergy by disrupting bacterial membrane integrity or enzyme function .
Hybridization and Bioactivity :
Mechanistic Insights
- Anticancer Agents :
- Antibacterial Agents :
- 1,8-NA and 3-TNB enhance antibiotic efficacy against resistant strains (e.g., MRSA) by interfering with efflux pumps or β-lactamase activity .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one?
- Methodology : The synthesis typically involves cyclization of pyridine or pyrimidine precursors. For example, 7-methyl-substituted naphthyridinones can be iodinated at the 3-position using iodine and potassium carbonate in dimethylformamide (DMF) to introduce functional groups . Multi-step protocols may include:
Cyclization : Use of POCl₃ in DMF under controlled heating (e.g., 80–100°C) to form the naphthyridine core.
Substitution : Alkylation or halogenation reactions to introduce methyl or other substituents.
Purification : Recrystallization or column chromatography to isolate high-purity products .
Q. How is the structure of this compound characterized?
- Key Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm, ketone carbonyl at δ ~170–180 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for exact mass) .
Q. What are the key functional groups influencing the compound’s reactivity?
- Methyl Groups : Act as electron-donating substituents, directing electrophilic substitution (e.g., iodination at the 3-position) .
- Ketone Moiety : Participates in redox reactions (e.g., reduction to hydroxy derivatives) or serves as a hydrogen-bond acceptor in biological interactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved when characterizing derivatives?
- Analytical Strategies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing regioisomers) .
- HPLC-MS : Separates and identifies minor impurities or byproducts .
- Case Study : In nitration reactions, regioselectivity discrepancies (e.g., meta vs. para nitro products) are resolved by varying reaction conditions (HNO₃ concentration, temperature) and analyzing product ratios via LC-MS .
Q. What strategies optimize yield in multi-step syntheses of naphthyridine derivatives?
- Critical Factors :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling yields .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Sonochemical Methods : Ultrasonic irradiation reduces reaction time and increases efficiency in heterocycle formation .
- Example : Sonochemical synthesis of 7-methyl-2-phenyl derivatives achieved 62% yield vs. 42% via thermal methods .
Q. What in vitro models are suitable for assessing the biological activity of 3,7-dimethyl derivatives?
- Models :
- Anticancer Activity : Cytotoxicity assays using MCF7 breast cancer cells (IC₅₀ determination via MTT assay) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .
Q. How do substituents at the 3- and 7-positions modulate biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃) : Enhance anticancer activity by increasing electrophilicity and target binding .
- Bulkier Substituents (e.g., benzothiadiazine) : Improve selectivity for kinase or protease inhibition via steric effects .
Q. How can discrepancies in reaction outcomes (e.g., nitration regioselectivity) be methodologically addressed?
- Controlled Variables :
- Temperature : Lower temperatures (e.g., 100°C vs. 263°C) favor meta-nitration over para products in thermal rearrangements .
- Acid Strength : Dilute HNO₃/H₂SO₄ mixtures reduce over-nitration .
- Analytical Workflow :
TLC Monitoring : Tracks reaction progress.
Isolation of Intermediates : Identifies kinetic vs. thermodynamic products.
Computational Modeling : Predicts regioselectivity using DFT calculations .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
